2-epi-2-thiosalvinorin A 2-epi-2-thiosalvinorin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC14574008
InChI: InChI=1S/C23H28O7S/c1-12(24)31-17-9-15(20(26)28-4)22(2)7-5-14-21(27)30-16(13-6-8-29-11-13)10-23(14,3)19(22)18(17)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1
SMILES:
Molecular Formula: C23H28O7S
Molecular Weight: 448.5 g/mol

2-epi-2-thiosalvinorin A

CAS No.:

Cat. No.: VC14574008

Molecular Formula: C23H28O7S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

2-epi-2-thiosalvinorin A -

Specification

Molecular Formula C23H28O7S
Molecular Weight 448.5 g/mol
IUPAC Name methyl (2S,4aR,6aR,7R,9R,10aS,10bR)-9-acetylsulfanyl-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Standard InChI InChI=1S/C23H28O7S/c1-12(24)31-17-9-15(20(26)28-4)22(2)7-5-14-21(27)30-16(13-6-8-29-11-13)10-23(14,3)19(22)18(17)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1
Standard InChI Key SIUXIXPAKGOVLQ-KWMFLVSKSA-N
Isomeric SMILES CC(=O)S[C@@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC
Canonical SMILES CC(=O)SC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-epi-2-thiosalvinorin A (chemical formula: C23H28O7S\text{C}_{23}\text{H}_{28}\text{O}_7\text{S}) is a neoclerodane diterpenoid characterized by a tetracyclic core structure common to salvinorin derivatives . The compound’s defining features include a thioacetate group (-SC(=O)CH3_3) at the C-2 position and an epimeric configuration at this carbon, resulting in a β-orientation of the substituent . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm its molecular weight as 460.5 g/mol and elucidate its stereochemical arrangement .

Table 1: Key Chemical Properties of 2-epi-2-thiosalvinorin A

PropertyValue
Molecular FormulaC23H28O7S\text{C}_{23}\text{H}_{28}\text{O}_7\text{S}
Molecular Weight (Da)460.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds4

Stereochemical Considerations

The "2-epi" designation refers to the inverted configuration at the C-2 stereocenter compared to natural salvinorin A. In salvinorin A, the C-2 substituent adopts an α-orientation, whereas 2-epi-2-thiosalvinorin A exhibits a β-configuration . This inversion significantly impacts molecular interactions with the KOR binding pocket, as demonstrated by comparative binding assays . NMR coupling constants (JJ) between H-2 and adjacent protons provide critical insights into this stereochemistry: larger coupling constants (e.g., J=6HzJ = 6 \, \text{Hz}) correlate with α-configurations, while smaller values (J=2HzJ = 2 \, \text{Hz}) indicate β-orientations .

Synthetic Methodologies

Chlorination of Salvinorin B

The synthesis begins with salvinorin B, a natural precursor lacking the C-2 acetyl group of salvinorin A. Treatment with carbon tetrachloride (CCl4\text{CCl}_4) and triphenylphosphine (Ph3P\text{Ph}_3\text{P}) under reflux conditions yields 2β-chlorosalvinorin B with 65% efficiency . This method represents a marked improvement over earlier approaches using thionyl chloride (SOCl2\text{SOCl}_2), which achieved only 29% yields . Prolonged reaction times (>6 hours) risk epimerization at the C-8 position, producing undesired byproducts .

Nucleophilic Thiolation

The chlorinated intermediate undergoes nucleophilic substitution with potassium thioacetate (KSAc\text{KSAc}) in acetone at -20°C, introducing the thioacetate group with retention of configuration at C-2 . Subsequent deacetylation using sodium thiomethoxide (NaSMe\text{NaSMe}) generates the free thiol derivative, 2-epi-2-thiosalvinorin B, which is reacetylated to yield the final product .

Table 2: Synthetic Yield Comparison

Reaction StepYield (%)Conditions
Chlorination of Salvinorin B65CCl4/Ph3P\text{CCl}_4/\text{Ph}_3\text{P}, reflux
Thioacetate Substitution80KSAc\text{KSAc}, -20°C
Deacetylation92NaSMe\text{NaSMe}, rt

Pharmacological Profile

κ-Opioid Receptor Affinity

Radioligand binding assays reveal that 2-epi-2-thiosalvinorin A exhibits moderate affinity for KOR, with a KiK_i value of 151 ± 53 nM . This represents a 166-fold reduction compared to salvinorin A (Ki=0.91nMK_i = 0.91 \, \text{nM}), underscoring the importance of C-2 stereochemistry in receptor interaction .

Functional Activity

In vitro functional assays using GTPγS binding demonstrate partial agonist activity for 2-epi-2-thiosalvinorin A, with an EC50EC_{50} of 123 ± 30 nM and EmaxE_{\text{max}} of 106 ± 1% relative to salvinorin A . The retained efficacy despite reduced affinity suggests divergent signaling pathways or receptor residency times compared to the parent compound.

Table 3: Pharmacological Parameters of Salvinorin Analogs

CompoundKiK_i (nM)EC50EC_{50} (nM)EmaxE_{\text{max}} (%)
Salvinorin A0.912.82 ± 1.70100
2-epi-2-thiosalvinorin A151 ± 53123 ± 30106 ± 1
2-thiosalvinorin A (α)18.4 ± 7.94.77 ± 2.72107 ± 4

Structure-Activity Relationships

C-2 Configuration Effects

Comparative studies of C-2 epimers demonstrate that the α-configuration (as in natural salvinorin A) confers superior KOR affinity. For example, 2-thiosalvinorin A (α-configuration) exhibits a KiK_i of 18.4 nM, whereas its 2-epi counterpart (β-configuration) shows 8-fold lower affinity . Molecular docking simulations attribute this disparity to steric clashes between the β-oriented thioacetate group and Tyr320^{320} in the KOR binding pocket .

Thiol Group Reactivity

The thioacetate moiety in 2-epi-2-thiosalvinorin A enables unique chemical modifications, including:

  • Oxidation to sulfinic/sulfonic acids

  • Alkylation with electrophilic agents

  • Disulfide formation via oxidative coupling

These reactions expand the compound’s utility as a synthetic intermediate for further analog development.

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